molecular formula C16H22Cl2N2O4S B5479932 1-(2,5-dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B5479932
M. Wt: 409.3 g/mol
InChI Key: QOHKYJOJYSTRLE-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of 2,5-dichlorophenyl sulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-[(2,5-Dichlorophenyl)sulfonyl]-N,N-diethyl-3-piperidinecarboxamide
  • 1-[(2,5-Dichlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4S/c1-11(10-24-2)19-16(21)12-5-7-20(8-6-12)25(22,23)15-9-13(17)3-4-14(15)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKYJOJYSTRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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